Cdk8-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

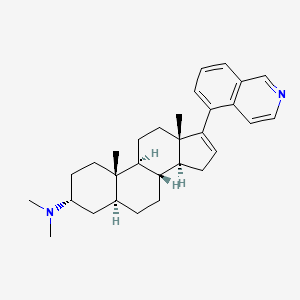

C30H40N2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-17-isoquinolin-5-yl-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |

InChI |

InChI=1S/C30H40N2/c1-29-15-12-22(32(3)4)18-21(29)8-9-25-27-11-10-26(30(27,2)16-13-28(25)29)24-7-5-6-20-19-31-17-14-23(20)24/h5-7,10,14,17,19,21-22,25,27-28H,8-9,11-13,15-16,18H2,1-4H3/t21-,22+,25-,27-,28-,29-,30+/m0/s1 |

InChI Key |

VYXKZURETUKGHK-XHOZDSCGSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC6=C5C=CN=C6)C)N(C)C |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC6=C5C=CN=C6)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk8 Target Validation in Cancer: An In-depth Technical Guide

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target in oncology. As a transcriptional regulator within the Mediator complex, CDK8 plays a pivotal role in modulating the expression of genes integral to cancer cell proliferation, survival, and metastasis.[1][2] Its dysregulation has been implicated in a variety of malignancies, including colorectal, breast, prostate, and pancreatic cancers, as well as melanoma and acute myeloid leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the target validation of CDK8 in cancer, focusing on the mechanism of action, experimental validation, and therapeutic potential of CDK8 inhibition. While this guide addresses the core topic of CDK8 target validation, it is important to note that a specific inhibitor designated "Cdk8-IN-7" is not extensively documented in publicly available scientific literature. Therefore, this document will focus on the broader principles of CDK8 target validation using data from well-characterized inhibitors.

Core Concepts in CDK8 Inhibition

CDK8, along with its close paralog CDK19, functions as the enzymatic subunit of the CDK module of the Mediator complex.[4] This module reversibly associates with the larger Mediator complex to regulate RNA Polymerase II (Pol II) activity and, consequently, gene transcription. CDK8 exerts its influence through two primary mechanisms:

-

Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, thereby modulating their activity. Key substrates include STAT1, SMADs, and NOTCH, which are involved in critical cancer-related signaling pathways.

-

Regulation of the Mediator Complex: By phosphorylating components of the Mediator complex and Pol II, CDK8 can either activate or repress transcription in a context-dependent manner.

The oncogenic role of CDK8 is often linked to its ability to drive aberrant gene expression programs that promote tumor growth and survival. Inhibition of CDK8 kinase activity is therefore a promising strategy to counteract these effects.

Quantitative Data on CDK8 Inhibitors

The development of potent and selective CDK8 inhibitors has been instrumental in validating CDK8 as a therapeutic target. The following tables summarize the biochemical potency and cellular activity of several representative CDK8 inhibitors.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| BI-1347 | CDK8 | 1 | Biochemical | |

| CDK19 | - | - | ||

| Senexin A | CDK8 | 280 | Biochemical | |

| CDK19 | - | - | ||

| CCT251545 | CDK8 | <10 | Biochemical | |

| CDK19 | - | - | ||

| Compound 32 | CDK8 | 1100 | Biochemical | |

| Cortistatin A | CDK8 | - | - |

| Inhibitor | Cell Line | Assay Type | Effect | IC50/EC50 (µM) | Reference |

| BI-1347 | MV-4-11b (AML) | Proliferation | Inhibition | 0.007 | |

| NK-92 (NK cell line) | Perforin Secretion | Induction | 0.01 | ||

| Senexin A | HCT116 (Colorectal) | β-catenin dependent transcription | Inhibition | - | |

| CCT251545 | SW620 (Colorectal) | Proliferation | Inhibition | - | |

| Compound 32 | HCT-116 (Colorectal) | Proliferation | Inhibition | 1.1 | |

| Compound 2 | OCI-Ly3, HBL-1, MV-4-11B, KG1, MM1R (Hematologic) | Proliferation | Inhibition | < 1 |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is crucial for a comprehensive understanding of CDK8 target validation.

CDK8 signaling pathways in cancer.

Experimental workflow for CDK8 target validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines for key experiments used in CDK8 target validation.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

-

Materials:

-

Recombinant human CDK8/Cyclin C complex

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

CDK8 inhibitor (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well white plates)

-

-

Procedure:

-

Prepare serial dilutions of the CDK8 inhibitor in DMSO.

-

Add the kinase, substrate, and ATP to the wells of the assay plate.

-

Add the inhibitor dilutions to the appropriate wells. Include no-inhibitor (positive) and no-enzyme (negative) controls.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Principle: The assay reagent lyses the cells to release ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Cell culture medium and supplements

-

CDK8 inhibitor

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Assay plates (e.g., 96-well clear bottom, white-walled plates)

-

-

Procedure:

-

Seed the cells in the assay plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the CDK8 inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot for Phospho-STAT1

This assay is used to assess the cellular target engagement of CDK8 inhibitors by measuring the phosphorylation of a known CDK8 substrate, STAT1, at serine 727.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of STAT1.

-

Materials:

-

Cancer cell line

-

CDK8 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT1 (Ser727) and anti-total-STAT1)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the CDK8 inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-STAT1.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody for total STAT1 as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-STAT1 and total STAT1. A decrease in the ratio of phospho-STAT1 to total STAT1 upon inhibitor treatment indicates target engagement.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of a CDK8 inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the CDK8 inhibitor, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

CDK8 inhibitor formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a specified size, randomize the mice into treatment and control groups.

-

Administer the CDK8 inhibitor or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

-

Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the inhibitor.

Conclusion

The validation of CDK8 as a cancer therapeutic target is supported by a robust body of evidence from biochemical, cellular, and in vivo studies. The development of potent and selective inhibitors has been pivotal in elucidating the role of CDK8 in various oncogenic signaling pathways and demonstrating the therapeutic potential of its inhibition. While a specific compound "this compound" is not prominently featured in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any novel CDK8 inhibitor. Future research will likely focus on identifying predictive biomarkers to guide the clinical development of CDK8 inhibitors and exploring combination therapies to overcome resistance and enhance anti-tumor efficacy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDK8 in Transcriptional Regulation: A Technical Guide to its Inhibition

Disclaimer: An in-depth search has not yielded specific public information for a compound designated "Cdk8-IN-7." Therefore, this guide provides a comprehensive overview of the core topic: the function of Cyclin-Dependent Kinase 8 (CDK8) in transcriptional regulation and the methodologies used to study its inhibitors. The data and protocols presented are based on well-characterized, publicly documented CDK8 inhibitors and serve as a template for the evaluation of novel compounds targeting this kinase.

Introduction to CDK8: A Key Transcriptional Regulator

Cyclin-Dependent Kinase 8 (CDK8) is a serine/threonine kinase that plays a pivotal, context-dependent role in the regulation of gene expression.[1][2][3] Unlike many other CDKs that are primarily involved in cell cycle progression, CDK8, along with its close paralog CDK19, is a core component of the transcriptional machinery.[4][5]

CDK8 functions as a subunit of the multiprotein Mediator complex, which acts as a molecular bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery. Specifically, CDK8 is part of a four-protein subcomplex known as the "kinase module," which also includes Cyclin C (CCNC), MED12, and MED13. This module can reversibly associate with the core Mediator complex, and its presence or absence acts as a molecular switch that can either activate or repress transcription.

The role of CDK8 in transcription is multifaceted:

-

Positive Regulation: In many contexts, CDK8 acts as a coactivator. For instance, it is a positive regulator of genes within the serum response network and is involved in the transcriptional programs of p53, Wnt/β-catenin, and TGF-β/SMAD signaling pathways. CDK8 can facilitate transcriptional elongation by promoting the recruitment of essential factors like the positive transcription elongation factor b (P-TEFb).

-

Negative Regulation: Historically, CDK8 was often characterized as a transcriptional repressor. The association of the CDK8 module with the Mediator complex can sterically hinder the interaction between Mediator and Pol II, thereby inhibiting transcription initiation. Additionally, CDK8 can phosphorylate the C-terminal domain (CTD) of Pol II, which can also disrupt the formation of the pre-initiation complex.

Given its significant role in oncogenic signaling pathways, such as the Wnt/β-catenin pathway in colorectal cancer, CDK8 has emerged as a promising therapeutic target in oncology.

Signaling Pathways and Mechanisms of Action

CDK8 exerts its influence on transcription through its kinase activity, phosphorylating a variety of substrates including transcription factors, Mediator subunits, and Pol II. This activity modulates several critical signaling pathways.

The CDK8-Mediator Complex and RNA Polymerase II

The interaction between the CDK8 kinase module and the core Mediator complex is a central mechanism of transcriptional regulation. The presence of the CDK8 module can prevent the recruitment of RNA Polymerase II to the promoter, thus repressing transcription initiation. Conversely, in other contexts, CDK8-Mediator can promote transcriptional elongation at specific genes.

Wnt/β-catenin Signaling Pathway

CDK8 is a well-established oncogene in colorectal cancer, where it acts as a positive regulator of the Wnt/β-catenin pathway. Upon Wnt signaling, β-catenin is stabilized, translocates to the nucleus, and associates with TCF/LEF transcription factors to activate target genes involved in proliferation. CDK8 is recruited to the β-catenin/TCF complex and is required for the expression of these target genes.

Quantitative Data for CDK8 Inhibitors

The potency and selectivity of CDK8 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize publicly available data for several well-characterized CDK8 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| BI-1347 | CDK8 | 1 | Kinase Assay | |

| BI-1347 | CDK19 | 1.8 | Kinase Assay | |

| Compound 2 | CDK8 | 1.4 | Kinase Assay | |

| CCT251545 | CDK8/CDK19 | - | - | |

| Cortistatin A | CDK8/CDK19 | - | - | |

| Compound 5d | CDK8 | 716 | Kinase Assay | |

| Compound 6 | CDK8 | 51.3 | Kinase Assay |

Table 2: Cellular Activity of CDK8 Inhibitors

| Compound | Cell Line | EC50 (nM) | Assay Type | Reference |

| DCA | CD4+ T cells | <1000 | Treg Differentiation | |

| BRD-6989 | CD4+ T cells | >1000 | Treg Differentiation |

Experimental Protocols

Characterizing the activity and mechanism of action of a CDK8 inhibitor involves a series of in vitro and cell-based assays.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on CDK8 kinase activity.

Methodology:

-

Reagents: Recombinant human CDK8/CycC enzyme, a suitable peptide substrate (e.g., a derivative of the STAT1 C-terminal domain), and ATP.

-

Procedure: The CDK8/CycC enzyme is incubated with the substrate, ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP-Glo), and varying concentrations of the inhibitor.

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphopeptide on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo, the amount of ADP produced is measured, which is inversely proportional to the kinase inhibition.

-

Analysis: The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Target Engagement: STAT1 Phosphorylation Assay

Objective: To confirm that the inhibitor engages CDK8 in a cellular context. CDK8 is known to phosphorylate STAT1 at serine 727 (S727).

Methodology:

-

Cell Culture: A suitable cell line (e.g., HCT116, NK cells) is cultured and treated with varying concentrations of the CDK8 inhibitor for a defined period.

-

Stimulation (Optional): Cells may be stimulated with an agent like interferon-gamma (IFNγ) to induce STAT1 phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated STAT1 (pSTAT1 S727) and total STAT1.

-

Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized. The ratio of pSTAT1 to total STAT1 is quantified to determine the extent of inhibition.

Wnt/β-catenin Pathway Reporter Assay

Objective: To assess the functional effect of CDK8 inhibition on a downstream signaling pathway.

Methodology:

-

Cell Line: A cell line (e.g., LS174T) engineered with a TCF/LEF-responsive luciferase reporter construct is used.

-

Treatment: Cells are treated with the CDK8 inhibitor at various concentrations.

-

Luciferase Assay: After a suitable incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin signaling pathway.

Conclusion

CDK8 is a critical and complex regulator of transcription, acting as a molecular switch within the Mediator complex to control the expression of genes involved in development, homeostasis, and disease. Its role as an oncogene, particularly in colorectal cancer through the potentiation of Wnt/β-catenin signaling, has made it an attractive target for therapeutic intervention. The development and characterization of potent and selective CDK8 inhibitors are crucial for dissecting its biological functions and for advancing new cancer therapies. The methodologies and data presented in this guide provide a framework for the continued investigation of CDK8 and the evaluation of novel inhibitors targeting this key transcriptional kinase.

References

- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - CDK8 [maayanlab.cloud]

- 3. Cyclin-Dependent Kinase 8: A New Hope in Targeted Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

Cdk8-IN-7 as a Chemical Probe for CDK8 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator with multifaceted roles in various signaling pathways implicated in cancer and other diseases. As a component of the Mediator complex, CDK8 acts as a molecular bridge between transcription factors and the core transcriptional machinery. Its dysregulation is linked to aberrant gene expression driving oncogenesis. This technical guide provides a comprehensive overview of Cdk8-IN-7, a representative potent and selective chemical probe for elucidating the function of CDK8. Due to the limited public information on a compound specifically named "this compound," this guide utilizes data from the well-characterized CDK8 inhibitor, Cdk8-IN-9, and other extensively studied probes like CCT251545 and BI-1347 as exemplary models. This document details their biochemical and cellular activities, provides in-depth experimental protocols for their characterization, and visualizes the key signaling pathways modulated by CDK8.

Introduction to CDK8 as a Therapeutic Target

CDK8, along with its close paralog CDK19, constitutes the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[1][2] This module reversibly associates with the larger Mediator complex to regulate the activity of RNA Polymerase II (Pol II).[3][4] CDK8 can influence transcription both positively and negatively. It has been shown to phosphorylate the C-terminal domain of Pol II, as well as various transcription factors, including STAT1, SMADs, and NOTCH, thereby modulating their activity.[5]

Given its pivotal role in transcriptional regulation, CDK8 is implicated in numerous signaling pathways crucial for cell proliferation, differentiation, and survival. These include the Wnt/β-catenin, p53, TGF-β, and STAT signaling pathways. Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it promotes β-catenin-dependent transcription. Therefore, small molecule inhibitors of CDK8 are valuable tools for dissecting its biological functions and represent a promising avenue for therapeutic development.

This compound and Representative Chemical Probes: Quantitative Data

High-quality chemical probes are essential for target validation and understanding cellular signaling. An ideal probe is potent, selective, and cell-permeable. While specific data for "this compound" is not widely available, this section summarizes the quantitative data for representative, well-characterized CDK8 inhibitors that serve as excellent tools for studying CDK8 function.

Table 1: Biochemical and Cellular Activity of Representative CDK8 Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Cellular Potency (EC50/IC50, nM) | Cellular Assay | Reference(s) |

| Cdk8-IN-9 | CDK8 | 48.6 | In Vitro Kinase Assay | - | - | |

| CCT251545 | CDK8, CDK19 | 7 (CDK8), 6 (CDK19) | Ligand Displacement | 5 (7dF3 cells) | WNT Signaling Reporter | |

| BI-1347 | CDK8 | 1.1 | In Vitro Kinase Assay | 7.2 | Perforin Secretion (NK92MI cells) |

Table 2: Kinase Selectivity Profile of Representative CDK8 Inhibitors

| Compound | Number of Kinases Screened | Selectivity Notes | Reference(s) |

| Cdk8-IN-9 | Not specified | Characterized as a selective inhibitor. | |

| CCT251545 | >291 | >100-fold selectivity over other kinases. | |

| BI-1347 | Not specified | Described as a highly selective inhibitor. |

Key Signaling Pathways Involving CDK8

CDK8's position as a transcriptional co-regulator places it at the nexus of multiple signaling pathways critical in physiology and disease.

Caption: Overview of major signaling pathways regulated by CDK8.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize CDK8 inhibitors and their effects on cellular processes.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

References

- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

The Role of Cdk8-IN-7 in Modulating Oncogenic Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator and a promising therapeutic target in oncology. As a subunit of the Mediator complex, CDK8, along with its close homolog CDK19, plays a pivotal role in modulating the activity of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of Cdk8-IN-7, a representative small molecule inhibitor of CDK8/19, and its impact on critical cancer-related signaling cascades. We delve into the quantitative biochemical and cellular activity of CDK8 inhibitors, present detailed experimental protocols for their characterization, and visualize the intricate signaling networks they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target CDK8 in cancer.

Introduction to CDK8 and its Role in Cancer

Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex.[1] This complex acts as a molecular bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[1] Dysregulation of CDK8 activity has been implicated in a variety of cancers, including colorectal, breast, and hematological malignancies, where it can function as an oncogene by potentiating pro-tumorigenic signaling pathways.[2][3] CDK8 exerts its influence through the phosphorylation of various substrates, including transcription factors and components of the Mediator complex itself, leading to altered gene expression programs that promote cell proliferation, survival, and metastasis.[1]

This compound: A Potent and Selective CDK8/19 Inhibitor

While specific public domain data for a compound explicitly named "this compound" is limited, this guide utilizes data from highly potent and selective pyrazolopyridine-based CDK8/19 inhibitors as representative examples of this class of compounds. For the purpose of this guide, we will refer to this representative inhibitor as this compound.

Biochemical and Cellular Activity

The potency and selectivity of this compound are critical determinants of its utility as a chemical probe and potential therapeutic agent. The following tables summarize the key quantitative data for a representative, highly selective CDK8/19 inhibitor.

Table 1: Biochemical Potency of a Representative CDK8/19 Inhibitor

| Target | IC50 (nM) | Assay Type |

| CDK8 | 2 | Biochemical Kinase Assay |

| CDK19 | - | - |

| STAT1-S727 Phosphorylation | 2 | Cellular Assay |

Data is representative of highly selective pyrazolopyridine inhibitors of CDK8/19.

Table 2: Kinase Selectivity Profile of a Representative CDK8/19 Inhibitor (Compound 15)

| Kinase | Percent Inhibition at 1 µM |

| CDK8 | >99 |

| STK16 | >90 |

| FLT3 (D835V) | >90 |

| Selected from a panel of 456 kinases. Only kinases with >90% inhibition are shown. |

This data for compound 15, a potent and selective pyrazolopyridine inhibitor of CDK8/19, demonstrates exceptional kinome selectivity.

Modulation of Oncogenic Signaling Pathways by this compound

This compound exerts its anti-neoplastic effects by impinging on several key signaling pathways that are frequently dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in colorectal cancer that positively regulates β-catenin transcriptional activity. Inhibition of CDK8 with this compound can suppress the expression of β-catenin target genes, thereby inhibiting the proliferation of cancer cells with hyperactive Wnt signaling.

STAT Signaling Pathway

Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine and growth factor signaling. CDK8 has been shown to phosphorylate STAT1 on serine 727 (S727), a modification that can modulate its transcriptional activity. Inhibition of CDK8 with this compound leads to a reduction in STAT1 S727 phosphorylation, which can impact the expression of STAT1-regulated genes involved in inflammation and immunity.

References

The Impact of Cdk8 Inhibition on Gene Expression: A Technical Guide on the Core Mechanisms and Experimental Approaches

Introduction

Cyclin-dependent kinase 8 (Cdk8) has emerged as a critical regulator of gene expression, acting as a transcriptional co-regulator within the Mediator complex. Its involvement in various signaling pathways, including those central to cancer development and immune responses, has positioned it as a compelling therapeutic target. While the user requested information on "Cdk8-IN-7," a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound with this designation. Therefore, this technical guide will focus on a well-characterized and clinically relevant Cdk8 inhibitor, RVU120 (also known as SEL120) , to provide an in-depth understanding of the impact of Cdk8 inhibition on gene expression. The principles, experimental methodologies, and data presented herein are representative of the broader class of Cdk8 inhibitors and are intended for researchers, scientists, and drug development professionals.

RVU120 is a highly selective and potent inhibitor of Cdk8 and its paralog Cdk19, currently under investigation in clinical trials for hematological malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)[1][2]. Its mechanism of action involves the modulation of gene expression programs that are crucial for cancer cell proliferation and survival.

Core Mechanism of Action: Cdk8 and Transcriptional Regulation

Cdk8 functions as a molecular switch within the Mediator complex, a large multi-protein assembly that bridges transcription factors and RNA polymerase II (Pol II), thereby controlling the initiation and elongation phases of transcription. Cdk8 can both positively and negatively regulate gene expression in a context-dependent manner. One of its key functions is the phosphorylation of various substrates, including transcription factors such as STAT1, and components of the Pol II machinery.

Inhibition of Cdk8 by small molecules like RVU120 interferes with these phosphorylation events, leading to a cascade of downstream effects on gene transcription. Notably, Cdk8/19 inhibition has been shown to activate lineage commitment genes in AML cells, suggesting a role in promoting differentiation and reducing the "stemness" of cancer cells[1].

Impact on Gene Expression: Quantitative Data Summary

The following tables summarize the quantitative data on gene expression changes observed upon treatment with Cdk8 inhibitors in different cellular contexts.

Table 1: Effect of RVU120 on Gene Expression in Transformed CD34+ Cord Blood Cells [1]

| Gene Category | Regulation | Key Genes |

| Stemness & Quiescence-associated | Downregulated | Data not publicly available |

| Hematopoietic Lineage-committed Progenitors | Upregulated | Data not publicly available |

Table 2: Effect of Cortistatin A (a potent Cdk8/19 inhibitor) on Gene Expression in Cord Blood-derived Megakaryocytes [3]

| Gene Category | Regulation | Key Pathways/Genes |

| Cell Cycle | Initially Downregulated (8h), then Upregulated (96h) | Specific gene data not provided |

| STAT1 Targets | Upregulated | Specific gene data not provided |

Table 3: Effect of Flavopiridol (a pan-Cdk inhibitor with Cdk8 activity) on Gene Expression in PC3 Prostate Cancer Cells

| Treatment Condition | Number of Genes with >2-fold Expression Change |

| Increasing concentration | Increased number of differentially expressed genes |

| Increasing exposure time | Increased number of differentially expressed genes |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of Cdk8 inhibitors on gene expression.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of the Cdk8 inhibitor.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., AML-8227, a hierarchical AML model) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the Cdk8 inhibitor (e.g., RVU120) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Utilize a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis for Phospho-STAT1

Objective: To assess the direct target engagement of the Cdk8 inhibitor by measuring the phosphorylation status of a known Cdk8 substrate, STAT1.

Methodology:

-

Cell Lysis: Treat cells with the Cdk8 inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated STAT1 (Ser727).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: Re-probe the membrane with an antibody for total STAT1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.

RNA Sequencing (RNA-Seq)

Objective: To perform a global analysis of gene expression changes induced by the Cdk8 inhibitor.

Methodology:

-

RNA Extraction: Treat cells with the Cdk8 inhibitor or vehicle control. Isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or rRNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon inhibitor treatment using statistical packages like DESeq2 or edgeR.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, GSEA) to identify the biological processes and signaling pathways affected by the Cdk8 inhibitor.

-

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate the effect of Cdk8 inhibition on the recruitment of transcription factors and RNA Polymerase II to specific gene promoters.

Methodology:

-

Cross-linking: Treat cells with the Cdk8 inhibitor or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., STAT1, RNA Pol II).

-

Washing and Elution: Wash away non-specifically bound chromatin and elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Analysis: Quantify the enriched DNA by qPCR for specific target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Mandatory Visualizations

Signaling Pathway of Cdk8-Mediated Transcriptional Regulation

Caption: Cdk8 phosphorylates transcription factors, influencing gene expression.

Experimental Workflow for RNA-Seq Analysis

Caption: Workflow for analyzing gene expression changes with RNA-Seq.

Logical Relationship of Cdk8 Inhibition and Cellular Outcomes

Caption: Cdk8 inhibition leads to altered gene expression and anti-cancer effects.

References

Cdk8-IN-7: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its role as a transcriptional regulator in various cancer-associated signaling pathways. Cdk8-IN-7 is a potent and selective inhibitor of CDK8 and its close homolog CDK19, demonstrating potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical data available for this compound and its analogs, focusing on its mechanism of action, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic applications of CDK8/19 inhibition in oncology.

Introduction to CDK8 and its Role in Cancer

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a crucial co-regulator of RNA polymerase II-mediated transcription.[1][2] The Mediator complex integrates signals from various transcription factors to modulate gene expression.[3] CDK8, along with its paralog CDK19, can associate with the Mediator complex to form the CDK module, which also includes Cyclin C, MED12, and MED13.[2][4]

Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, including those of the colon, breast, prostate, pancreas, and in hematological malignancies. CDK8 can act as an oncogene by promoting the transcription of genes involved in cell proliferation, survival, and metastasis. It modulates key oncogenic signaling pathways such as Wnt/β-catenin, TGF-β/SMAD, and STAT signaling.

This compound: A Potent and Selective CDK8/19 Inhibitor

While the specific designation "this compound" is not widely used in peer-reviewed literature, it is understood to refer to a potent and selective inhibitor of CDK8 and CDK19. Based on available data from chemical suppliers, this guide focuses on the well-characterized compound CDK8/19-IN-1 (CAS: 1818427-07-4) , which is likely identical or structurally very similar to this compound.

Biochemical Activity

CDK8/19-IN-1 demonstrates high potency against its primary targets, CDK8 and CDK19, with significantly less activity against other kinases, indicating a favorable selectivity profile.

| Kinase Target | IC50 (nM) |

| CDK8/CycC | 0.46 |

| CDK19/CycC | 0.99 |

| CDK9 | 270 |

| CDK2 | >1000 (62% inhibition at 1 µM) |

| Table 1: Biochemical inhibitory activity of CDK8/19-IN-1 against various cyclin-dependent kinases. Data sourced from MedChemExpress. |

Kinase Selectivity Profile

A broader assessment of kinase selectivity is crucial to anticipate potential off-target effects. While a comprehensive public kinome scan for CDK8/19-IN-1 is not available, data on related compounds like MSC2530818 show excellent selectivity across large kinase panels. For CDK8/19-IN-1, it is reported to show greater than 50% inhibition against a small number of other kinases at a concentration of 1 µM, including GSK3β, PLK1, and ROCK1.

| Kinase | % Inhibition at 1 µM |

| GSK3β | >50% |

| PLK1 | >50% |

| ASK1 | >50% |

| CK1δ | >50% |

| PKA | >50% |

| ROCK1 | >50% |

| PKCθ | >50% |

| CDC7 | >50% |

| Table 2: Off-target kinase inhibition by CDK8/19-IN-1 at 1 µM. Data sourced from MedChemExpress. |

Cellular Activity

CDK8/19-IN-1 exhibits potent anti-proliferative activity across a range of human cancer cell lines, particularly those of hematopoietic and lymphoid origin.

| Cell Line | Cancer Type | GI50 (nM) |

| Calu-1 | Lung Cancer | 0.43 |

| MV4-11 | Acute Myeloid Leukemia | 1.6 |

| RPMI-8226 | Multiple Myeloma | 2.5 |

| Table 3: Anti-proliferative activity of CDK8/19-IN-1 in various cancer cell lines after 196 hours of treatment. Data sourced from MedChemExpress. |

In Vivo Efficacy

Preclinical studies in a mouse xenograft model using RPMI-8226 multiple myeloma cells have demonstrated the in vivo anti-tumor efficacy of CDK8/19-IN-1. Oral administration of the compound led to significant tumor growth suppression.

| Dosing Regimen | Tumor Growth Suppression |

| 1.25 mg/kg, twice daily (p.o.) | Significant |

| 2.5 mg/kg, once daily (p.o.) | Significant |

| Table 4: In vivo anti-tumor activity of CDK8/19-IN-1 in a RPMI-8226 xenograft model. |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK8 and CDK19, thereby modulating the transcription of key genes involved in oncogenesis.

Inhibition of STAT1 Signaling

A key pharmacodynamic biomarker for CDK8/19 activity is the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (pSTAT1-S727). This phosphorylation event is directly mediated by CDK8 and is crucial for the transcriptional activity of STAT1 in response to cytokine signaling, such as interferon-gamma (IFN-γ). Potent CDK8/19 inhibitors, including analogs of this compound, have been shown to effectively block STAT1-S727 phosphorylation in cellular assays.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical driver in several cancers, particularly colorectal cancer. CDK8 has been identified as a coactivator of β-catenin-dependent transcription. Inhibitors of CDK8/19, such as CCT251921, have demonstrated potent inhibition of Wnt-dependent transcription in cancer cell lines with activating mutations in this pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide methodologies for key assays used to evaluate this compound and related compounds.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK8/Cyclin C complex.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme

-

Kinase substrate (e.g., a generic peptide substrate or STAT1 protein)

-

ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based detection)

-

Test compound (this compound)

-

Kinase reaction buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a microplate, add the diluted compound, the CDK8/Cyclin C enzyme, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve to a suitable model.

Cellular Phospho-STAT1 (Ser727) Western Blot Assay

This assay confirms target engagement in a cellular context by measuring the inhibition of a known CDK8 substrate.

Materials:

-

Cancer cell line known to express CDK8 and STAT1 (e.g., SW620)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Stimulating agent (e.g., IFN-γ)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSTAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.

-

Wash the cells with PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pSTAT1-S727, total STAT1, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of pSTAT1 to total STAT1.

Cell Viability (CellTiter-Glo®) Assay

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Opaque-walled multi-well plates

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in an opaque-walled 96-well plate.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plate for the desired duration (e.g., 72 to 196 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion and Future Directions

This compound and related compounds represent a promising class of targeted therapies for a range of cancers. Their high potency and selectivity for CDK8/19, coupled with demonstrated cellular and in vivo activity, underscore their therapeutic potential. The inhibition of key oncogenic signaling pathways, such as STAT1 and Wnt/β-catenin, provides a clear mechanistic rationale for their anti-tumor effects.

Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for CDK8/19 inhibitors. The identification of predictive biomarkers beyond CDK8/19 expression will be crucial for patient selection in future clinical trials. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this important new class of anti-cancer agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

The Role of Cdk8-IN-7 in Tumor Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, playing a multifaceted role in cancer biology. Its involvement in key oncogenic signaling pathways and the maintenance of a de-differentiated state in tumor cells has positioned it as a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Cdk8 inhibition, with a focus on the small molecule inhibitor Cdk8-IN-7, on tumor cell differentiation. We consolidate findings on the impact of Cdk8 inhibitors on various cancer lineages, detail experimental protocols for assessing these effects, and visualize the underlying molecular pathways. While specific quantitative data for this compound's direct impact on differentiation is emerging, this guide leverages data from analogous Cdk8 inhibitors to provide a comprehensive overview for researchers in the field.

Introduction: Cdk8 as a Therapeutic Target

Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, a key co-regulator of RNA polymerase II-mediated transcription.[1] Unlike other CDKs involved in cell cycle progression, CDK8/19 acts as a transcriptional regulator, influencing the expression of a wide array of genes involved in development, differentiation, and oncogenesis.[2] Dysregulation of CDK8 activity has been implicated in various cancers, where it often contributes to the maintenance of a stem-cell-like, undifferentiated state.[3] Inhibition of CDK8 has been shown to promote the differentiation of tumor cells, thereby reducing their malignancy and proliferative capacity.[4][5] This guide focuses on the potential of this compound and other selective Cdk8 inhibitors to induce tumor cell differentiation, offering a valuable therapeutic strategy.

Quantitative Effects of Cdk8 Inhibition on Tumor Cell Differentiation

While specific quantitative data for this compound's effect on tumor cell differentiation is not yet widely published, studies on other potent and selective Cdk8 inhibitors provide valuable insights into the potential efficacy of this class of compounds. The following tables summarize key quantitative findings from studies on various Cdk8 inhibitors across different cancer and cell types.

Table 1: Effect of Cdk8 Inhibitors on Myogenic and Chondrogenic Differentiation

| Inhibitor | Cell Line/Model | Differentiation Marker | Quantitative Effect | Reference |

| BI-1347 | Alveolar Rhabdomyosarcoma (aRMS) | Myogenesis-associated genes | Upregulation of a myogenic gene signature. | |

| Senexin B | ATDC5 cells | Chondrogenesis-relevant genes | Increased expression of chondrogenic markers. | |

| Senexin B | Human Mesenchymal Stromal Cells (hMSCs) | Glycosaminoglycan content | Enhanced chondrogenic potential. |

Table 2: Effect of Cdk8/19 Inhibitors on Immune Cell Differentiation

| Inhibitor | Cell Type | Differentiation Marker | Quantitative Effect | Reference |

| CCT251921 | CD4+ T cells | Foxp3+ Treg cells | Significant increase in Foxp3+ population at 10 nM. | |

| Senexin A | CD4+ T cells | Foxp3+ Treg cells | Promoted Treg differentiation. | |

| DCA | CD4+ T cells | Foxp3+ Treg and Th2 cells | Enhanced differentiation of both Treg and Th2 lineages. | |

| AS2863619 | Effector/memory T cells | Foxp3+ Treg cells | Conversion of effector/memory T cells into Foxp3+ Tregs. |

Table 3: Effect of Cdk8/19 Inhibition on Intestinal Epithelial Cell Differentiation

| Inhibitor | Model | Differentiation Marker | Quantitative Effect | Reference |

| SNX-631 | Mouse intestinal organoids | Mucin (Alcian Blue staining) | Clear increase in mucin production, indicating goblet cell differentiation. | |

| Senexin B | Wild-type organoids | Goblet cell marker (Muc2) | Increased expression of Muc2. |

Key Signaling Pathways Modulated by this compound

Cdk8 exerts its influence on tumor cell differentiation by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of Cdk8 inhibitors like this compound.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in this context, where it potentiates the transcriptional activity of β-catenin. Inhibition of CDK8 can, therefore, attenuate Wnt signaling, leading to a decrease in the expression of proliferation-promoting genes and a shift towards a more differentiated phenotype.

MYC Signaling

The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a common driver of tumorigenesis. CDK8 has been shown to regulate MYC protein levels and the expression of MYC target genes. By inhibiting CDK8, this compound can potentially lead to a downregulation of MYC activity, thereby promoting cell cycle arrest and differentiation.

Experimental Protocols

To assess the effect of this compound on tumor cell differentiation, a series of in vitro experiments can be performed. The following protocols provide a general framework that can be adapted to specific cell types and research questions.

Cell Viability and Proliferation Assay

This protocol is essential to determine the cytotoxic or cytostatic effects of this compound and to establish appropriate concentrations for subsequent differentiation assays.

-

Materials:

-

Tumor cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a range of this compound concentrations.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a desired period (e.g., 48, 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the IC50 value to determine the concentration that inhibits 50% of cell growth.

-

Immunofluorescence Staining for Differentiation Markers

This method allows for the visualization and quantification of specific protein markers associated with cell differentiation.

-

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with BSA and normal serum)

-

Primary antibody against a differentiation marker (e.g., Myogenin for muscle, Cytokeratins for epithelial, Foxp3 for T-cells)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound at a non-toxic concentration for a specified duration.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody.

-

Wash and incubate with the fluorophore-conjugated secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize under a fluorescence microscope.

-

Quantify the fluorescence intensity or the percentage of marker-positive cells.

-

Quantitative Real-Time PCR (qRT-PCR) for Differentiation-related Gene Expression

qRT-PCR is used to measure the changes in mRNA levels of genes associated with differentiation upon treatment with this compound.

-

Materials:

-

Treated and untreated cell pellets

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target differentiation genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

-

-

Procedure:

-

Treat cells with this compound.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

Conclusion and Future Directions

The inhibition of CDK8 presents a promising therapeutic avenue for cancers characterized by a de-differentiated, stem-like phenotype. While direct evidence for this compound's impact on tumor cell differentiation is still accumulating, the wealth of data from other selective Cdk8 inhibitors strongly suggests its potential to induce differentiation across various cancer types. By targeting key signaling pathways such as Wnt/β-catenin and MYC, Cdk8 inhibitors can reprogram the transcriptional landscape of tumor cells, pushing them towards a less malignant, more differentiated state.

Future research should focus on generating specific quantitative data for this compound in a panel of cancer cell lines representing different lineages. Head-to-head comparisons with other Cdk8 inhibitors will be crucial to understand its relative potency and efficacy. Furthermore, in vivo studies are necessary to validate the differentiation-inducing effects of this compound in relevant tumor models and to assess its overall therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these critical next steps in the development of Cdk8-targeted cancer therapies.

References

- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Cdk8-IN-7: A Technical Guide to its Interaction with STAT, SMAD, and NOTCH Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription through its association with the Mediator complex. Its influence extends across various signaling pathways crucial for cellular homeostasis and implicated in numerous diseases, including cancer. This technical guide provides an in-depth analysis of the interactions between a representative potent and selective CDK8 inhibitor, referred to herein as Cdk8-IN-7, and key transcription factors: Signal Transducers and Activators of Transcription (STATs), SMADs, and NOTCH. This document consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While specific data for a compound designated "this compound" is not publicly available, this guide utilizes data from well-characterized, potent, and selective CDK8 inhibitors such as CCT251545 and BI-1347 as exemplary models of this compound's expected behavior.

Introduction to CDK8 and its Role in Transcription

CDK8, along with its close paralog CDK19, is a subunit of the kinase module of the Mediator complex, which acts as a bridge between transcription factors and the RNA polymerase II machinery.[1] CDK8 can function as both a positive and negative regulator of transcription, exerting its effects through the phosphorylation of various substrates, including transcription factors and components of the basal transcriptional apparatus.[1][2] Its dysregulation has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[3][4]

Interaction of this compound with STAT Signaling

The Janus kinase (JAK)-STAT signaling pathway is pivotal in mediating cellular responses to a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and cell proliferation. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 on serine 727 (S727), a modification that modulates its transcriptional activity. Inhibition of CDK8 with selective inhibitors leads to a significant reduction in STAT1 S727 phosphorylation, which is now widely used as a pharmacodynamic biomarker of CDK8 kinase activity in cellular and in vivo studies.

Quantitative Data: Effect of CDK8 Inhibition on STAT Phosphorylation

The following table summarizes the inhibitory activity of representative CDK8 inhibitors on CDK8 kinase activity and cellular STAT1 phosphorylation.

| Compound (as this compound model) | Assay Type | Target | IC50 / EC50 | Cell Line | Reference |

| BI-1347 | Biochemical Kinase Assay | CDK8 | 1 nM | - | |

| Cellular Assay (STAT1 S727 Phos.) | CDK8 | - | NK92MI | ||

| Compound 15 (JH-XVI-178) | Biochemical Kinase Assay | CDK8 | 2 nM | - | |

| Cellular Assay (STAT1 S727 Phos.) | CDK8 | 2 nM | - | ||

| CCT251545 (Compound 1) | Biochemical Kinase Assay | CDK8 | - | - | |

| Cellular Assay (STAT1 S727 Phos.) | CDK8 | Potently reduced | SW620 |

Experimental Protocol: Western Blot for STAT1 S727 Phosphorylation

This protocol describes the assessment of CDK8 inhibition in a cellular context by measuring the phosphorylation of STAT1 at Serine 727.

Materials:

-

Cell line of interest (e.g., SW620, HCT-116, NK92MI)

-

This compound (or representative inhibitor)

-

Appropriate cytokine for stimulation (e.g., IFNγ), if required

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1 (total)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). If studying stimulated phosphorylation, add the appropriate cytokine (e.g., IFNγ) for a short period (e.g., 30 minutes) before harvesting.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total STAT1.

Signaling Pathway Diagram: CDK8 in STAT Signaling

Caption: CDK8 phosphorylates STAT dimers in the nucleus, a process inhibited by this compound.

Interaction of this compound with SMAD Signaling

The Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which utilize SMAD transcription factors, are essential for a multitude of cellular processes, including differentiation, proliferation, and apoptosis. CDK8 and CDK9 have been shown to phosphorylate the linker region of receptor-regulated SMADs (R-SMADs), such as SMAD1, SMAD2, and SMAD3. This phosphorylation event has a dual consequence: it enhances the transcriptional activity of the SMADs but also primes them for ubiquitination and subsequent proteasomal degradation, thereby ensuring a transient and tightly controlled transcriptional response.

Quantitative Data: Effect of CDK8 Inhibition on SMAD-dependent Transcription

| Condition | Target Gene | Effect on Expression | Cell Line | Reference |

| CDK8 Knockdown | Id1, Id2, Id3 (BMP target genes) | Decreased | mESCs | |

| CDK8/19 Inhibition (Senexin B) | SNAI1, SNAI2 (BMP4-induced EMT TFs) | Inhibited induction | Cancer cell lines |

Experimental Protocol: Luciferase Reporter Assay for SMAD-dependent Transcription

This protocol outlines a method to quantify the effect of this compound on SMAD-driven gene expression.

Materials:

-

Cell line responsive to TGF-β or BMP (e.g., HaCaT, HEK293T)

-

Luciferase reporter plasmid containing SMAD-binding elements (SBEs) upstream of the luciferase gene (e.g., pGL3-SBE4-Luc)

-

Control reporter plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

TGF-β or BMP ligand

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulation: Induce SMAD signaling by adding TGF-β or BMP ligand and incubate for an additional 6-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect of the inhibitor on SMAD-dependent transcription.

Signaling Pathway Diagram: CDK8 in SMAD Signaling

Caption: CDK8 phosphorylates R-SMADs, affecting transcription and degradation.

Interaction of this compound with NOTCH Signaling

The NOTCH signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions during development and in adult tissues. The signaling cascade is initiated by ligand binding, leading to the proteolytic cleavage of the NOTCH receptor and the release of the NOTCH intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator Mastermind (MAM) to activate target gene expression. CDK8 plays a crucial role in the termination of the NOTCH signal. It is recruited to the NOTCH transcriptional activation complex by MAM and phosphorylates the NICD, primarily within its PEST domain. This phosphorylation event serves as a signal for ubiquitination by the Fbw7/Sel10 E3 ubiquitin ligase, leading to the proteasomal degradation of NICD.

Quantitative Data: Effect of CDK8 Inhibition on NOTCH Signaling

Direct quantitative data for this compound on NICD phosphorylation or stability is limited. However, studies using genetic knockdown or other CDK8 inhibitors have demonstrated a stabilizing effect on NICD.

| Condition | Effect | Cell Line | Reference |

| Cdk8/cycC expression | Enhanced NICD hyperphosphorylation and degradation | HEK293T | |

| Mutations in NICD PEST domain | Prevented hyperphosphorylation by CycC:CDK8 and stabilized NICD | HEK293T | |

| Senexin A (CDK8 inhibitor) | Increased N1ICD half-life | HEK293T |

Experimental Protocol: NICD Stability Assay

This protocol describes a method to assess the effect of this compound on the stability of the NOTCH intracellular domain.

Materials:

-

Cell line (e.g., HEK293T)

-

Expression plasmid for a tagged version of NICD (e.g., Flag-NICD)

-

Transfection reagent

-

This compound

-

Cycloheximide (protein synthesis inhibitor)

-

Cell lysis buffer

-

Western blot reagents as described in section 2.2.

-

Primary antibody: Anti-Flag

Procedure:

-

Transfection: Transfect cells with the Flag-NICD expression plasmid.

-

Treatment: 24 hours post-transfection, treat the cells with either vehicle or this compound for a specified duration.

-

Protein Synthesis Inhibition: Add cycloheximide to the media to block new protein synthesis.

-

Time Course Harvest: Harvest cells at various time points after cycloheximide addition (e.g., 0, 1, 2, 4, 6 hours).

-

Western Blot Analysis: Lyse the cells and perform a Western blot for the Flag-tagged NICD.

-

Data Analysis: Quantify the band intensities for Flag-NICD at each time point. Plot the percentage of remaining NICD over time for both vehicle and this compound treated samples to determine the effect of the inhibitor on NICD half-life.

Signaling Pathway Diagram: CDK8 in NOTCH Signaling

Caption: CDK8-mediated phosphorylation of NICD leads to its degradation, terminating the signal.

Conclusion

This compound, as a representative potent and selective CDK8 inhibitor, offers a powerful tool to dissect the intricate roles of CDK8 in transcriptional regulation. Its interactions with the STAT, SMAD, and NOTCH signaling pathways highlight the diverse mechanisms through which CDK8 exerts its biological functions. By inhibiting the phosphorylation of key transcription factors within these pathways, this compound can modulate their activity, stability, and downstream gene expression profiles. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug developers aiming to further elucidate the therapeutic potential of targeting CDK8 in various disease contexts. Further quantitative studies with specific CDK8 inhibitors will be invaluable in refining our understanding of their precise molecular and cellular effects.

References

- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

Cdk8-IN-7's Role in the p53 Transcriptional Program: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical transcription factor that orchestrates cellular responses to a variety of stress signals, including DNA damage and oncogene activation, by inducing cell-cycle arrest, apoptosis, or senescence.[1] The transcriptional activity of p53 is tightly regulated, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key, stimulus-specific positive coregulator of the p53 transcriptional program.[1][2] This technical guide provides an in-depth overview of the role of CDK8 in modulating p53-dependent gene expression, with a focus on the implications for therapeutic intervention using CDK8 inhibitors. While specific data for a compound designated "Cdk8-IN-7" is not extensively available in the public domain, this document will leverage data from studies on CDK8 knockdown and other selective CDK8 inhibitors to illustrate the mechanistic principles and experimental approaches for investigating the CDK8-p53 axis.

The Role of CDK8 in the p53 Transcriptional Network

CDK8, along with its binding partner Cyclin C, is a subunit of the kinase module of the Mediator complex, which acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery.[1][3] Historically viewed as a transcriptional repressor, a growing body of evidence has unequivocally demonstrated that CDK8 can also function as a potent coactivator of transcription.

Within the p53 transcriptional program, CDK8 plays a crucial role in the robust activation of a subset of p53 target genes, most notably CDKN1A (encoding p21), a key mediator of p53-dependent cell-cycle arrest, and HDM2, the E3 ubiquitin ligase that targets p53 for degradation.

Key Functions of CDK8 in the p53 Pathway:

-

Stimulus-Specific Coactivation: The recruitment of the CDK8 module (CDK8, Cyclin C, MED12) to the promoters of p53 target genes is stimulus-dependent. For instance, strong transcriptional activation of the p21 locus upon p53 activation by Nutlin-3 is associated with the recruitment of CDK8, whereas activation by UV-C radiation is not.

-

Correlation with Transcriptional Strength: The level of CDK8 occupancy at p53 target genes positively correlates with their transcriptional activity. Increased CDK8 binding is associated with higher levels of elongating RNA Polymerase II.

Signaling Pathway

The following diagram illustrates the central role of CDK8 in the p53-mediated transcriptional activation of target genes like p21, leading to cell cycle arrest.

Quantitative Data on CDK8's Role in p53 Target Gene Expression

The following tables summarize quantitative data from studies investigating the impact of CDK8 on the expression of p53 target genes. The data is derived from experiments using siRNA-mediated knockdown of CDK8 in HCT116 cells, followed by activation of p53 with Nutlin-3.

Table 1: Effect of CDK8 Knockdown on p21 and Hdm2 mRNA Induction

| Gene | Treatment | Fold Induction (Control siRNA) | Fold Induction (CDK8 siRNA) | Percent Reduction |

| p21 | Nutlin-3 (16h) | 10.5 | 5.2 | ~50% |

| Hdm2 | Nutlin-3 (16h) | 8.2 | 3.3 | ~60% |

| Data adapted from Donner et al., Mol Cell, 2007. |

Table 2: Effect of CDK8 Knockdown on p21 and HDM2 Protein Levels

| Protein | Treatment | Relative Protein Level (Control siRNA) | Relative Protein Level (CDK8 siRNA) | Percent Reduction |

| p21 | Nutlin-3 (16h) | 1.0 | ~0.5 | ~50% |

| HDM2 | Nutlin-3 (16h) | 1.0 | ~0.4 | ~60% |

| Data adapted from Donner et al., Mol Cell, 2007. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to investigate the role of CDK8 in the p53 transcriptional program.

Cell Culture and Treatment

-

Cell Line: HCT116 p53+/+ cells are commonly used.

-

Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-